N-Propyl-3-piperidone

Description

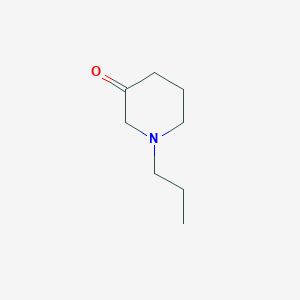

N-Propyl-3-piperidone is a six-membered cyclic ketone with a propyl group attached to the nitrogen atom at position 3 of the piperidone ring. Its molecular formula is $ \text{C}8\text{H}{15}\text{NO} $, and it is characterized by a ketone functional group at position 3, which confers distinct reactivity compared to non-ketonized analogs. This compound is typically a colorless to pale-yellow liquid or low-melting solid, with a molecular weight of approximately 155.23 g/mol.

This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of antipsychotics, analgesics, and anticonvulsants. Its ketone group enables versatile transformations, such as reductive amination or nucleophilic additions, making it a valuable building block for complex nitrogen-containing molecules.

Properties

CAS No. |

98584-59-9 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-propylpiperidin-3-one |

InChI |

InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(10)7-9/h2-7H2,1H3 |

InChI Key |

SZWFGCRTUHNBQX-UHFFFAOYSA-N |

SMILES |

CCCN1CCCC(=O)C1 |

Canonical SMILES |

CCCN1CCCC(=O)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

N-Propyl-3-piperidone belongs to a broader class of N-alkyl piperidones and piperidines. Key analogs include:

- N-Methyl-3-piperidone : Features a methyl group on the nitrogen.

- N-Ethyl-3-piperidone : Contains an ethyl substituent.

- (R)-(+)-3-(3-Hydroxy-phenyl)-N-propylpiperidine : A piperidine derivative with a hydroxy-phenyl group at position 3 (listed in rare chemical catalogs) .

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | Ketone, N-propyl | 155.23 | Pharmaceutical intermediates |

| N-Methyl-3-piperidone | Ketone, N-methyl | 127.18 | Organic synthesis, polymer precursors |

| (R)-(+)-3-(3-Hydroxy-phenyl)-N-propylpiperidine | Hydroxy-phenyl, N-propyl | 247.35 | Rare pharmaceuticals, dopamine research |

Key Observations :

- The ketone group in this compound enhances its electrophilicity, enabling reactions like Grignard additions, unlike the hydroxylated analog in , which may participate in hydrogen bonding or aromatic interactions .

- Alkyl chain length (methyl vs. propyl) influences lipophilicity: N-propyl derivatives exhibit higher logP values (~1.8) compared to N-methyl analogs (~0.5), impacting bioavailability and membrane permeability.

Physicochemical Properties

| Property | This compound | N-Methyl-3-piperidone | 3-Piperidone (parent) |

|---|---|---|---|

| Boiling Point (°C) | 245–250 | 210–215 | 195–200 |

| Solubility in Water | Low | Moderate | High |

| Melting Point (°C) | 30–35 | 45–50 | 90–95 |

Analysis :

- The N-propyl group increases molecular weight and steric bulk, elevating boiling points relative to shorter-chain analogs.

- Reduced water solubility in N-propyl derivatives correlates with increased hydrophobicity, limiting use in aqueous-phase reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.